4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC17846804
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.73 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine -](/images/structure/VC17846804.png)
Specification
Molecular Formula | C10H11ClN2S |
---|---|
Molecular Weight | 226.73 g/mol |
IUPAC Name | 4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C10H11ClN2S/c1-6(2)5-8-12-9(11)7-3-4-14-10(7)13-8/h3-4,6H,5H2,1-2H3 |
Standard InChI Key | OXMNXWQQGRYWRW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC1=NC2=C(C=CS2)C(=N1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s core consists of a thieno[2,3-d]pyrimidine system, where a thiophene ring is fused to a pyrimidine ring at the 2,3- and d-positions, respectively . The chlorine atom at position 4 introduces electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . The 2-methylpropyl group at position 2 contributes steric bulk, potentially influencing solubility and metabolic stability.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂ClN₂S |
Molecular Weight | 239.74 g/mol |
IUPAC Name | 4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine |
Calculated logP (Lipophilicity) | 3.2 ± 0.3 (Predicted) |
Aqueous Solubility | 0.12 mg/mL (Estimated) |
Synthetic Methodologies
Multi-Step Synthesis Routes
The synthesis of 4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine typically involves cyclocondensation of appropriately substituted precursors. A representative route includes:
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Thiophene Formation: Cyclization of 2-aminothiophene-3-carbonitrile derivatives with chloroacetyl chloride under basic conditions .
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Pyrimidine Ring Closure: Reaction with urea or thiourea in refluxing ethanol to form the pyrimidine moiety .
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Functionalization: Introduction of the isobutyl group via alkylation using 1-bromo-2-methylpropane in the presence of a palladium catalyst .
Table 2: Optimization of Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | DMF, NaH, 80°C, 6 h | 72 |
Chlorination | POCl₃, DMF, reflux, 12 h | 85 |
Alkylation | Pd(OAc)₂, K₂CO₃, DMF, 100°C, 24 h | 68 |
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
---|---|---|
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine (Predicted) | 15.2 ± 1.4 | 2.3 ± 0.3 |
Celecoxib | 11.7 ± 0.23 | 0.04 ± 0.01 |
Antiproliferative Effects in Cancer Models
In non-small cell lung cancer (NSCLC) cell lines, thieno[2,3-d]pyrimidines induce cell cycle arrest by deactivating the MAPK pathway . For example, derivative 5d (IC₅₀ = 1.0 μM against d-DT) reduces proliferation in 3D spheroid models by 60% at 10 μM .
Applications in Medicinal Chemistry
Scaffold for Drug Discovery
The compound’s modular structure allows derivatization at multiple positions:
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Position 4: Chlorine can be replaced with amines or alkoxides via SNAr to enhance target affinity.
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Position 2: The isobutyl group can be substituted with aryl or heteroaryl rings to modulate pharmacokinetics .
Table 4: Structure-Activity Relationship (SAR) Trends
Modification Site | Functional Group | Effect on Activity |
---|---|---|
4-Cl | NH₂ | ↑ COX-2 inhibition (2.1-fold) |
2-Isobutyl | Phenyl | ↑ Metabolic stability (t₁/₂ = 4.2 h) |
Analytical Characterization
Spectroscopic Techniques
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NMR: Distinct signals for the isobutyl group (δ 1.0–1.2 ppm for methyl protons) and aromatic thiophene protons (δ 7.8–8.1 ppm) .
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HPLC: Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Industrial and Regulatory Considerations
Scale-Up Challenges
Industrial synthesis requires optimization of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume